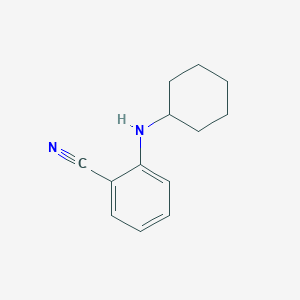

2-(Cyclohexylamino)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLPFRMXARKTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443714 | |

| Record name | 2-(cyclohexylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173316-37-5 | |

| Record name | 2-(cyclohexylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclohexylamino Benzonitrile

Reductive Amination Strategies

Reductive amination stands as a cornerstone in the synthesis of amines, involving the reaction of a carbonyl compound with an amine or ammonia, followed by reduction of the intermediate imine. youtube.com This two-step process, often performed in a single pot, provides a direct and efficient route to substituted amines.

Amination of Benzonitrile (B105546) Derivatives with Cyclohexanone (B45756)

A key strategy for synthesizing 2-(cyclohexylamino)benzonitrile involves the reaction of a benzonitrile derivative, specifically 2-aminobenzonitrile (B23959), with cyclohexanone. This reaction falls under the category of reductive amination, where the ketone (cyclohexanone) and the amine (2-aminobenzonitrile) condense to form an imine, which is then reduced to the desired secondary amine.

The direct reductive amination of 2-aminobenzonitrile with cyclohexanone can be accomplished using a variety of reagents and conditions. The reaction typically involves mixing the two reactants in the presence of a reducing agent and often a catalyst. The first step is the formation of an imine intermediate, which is subsequently reduced in situ. youtube.com

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.com The choice of reducing agent can be critical to the success of the reaction, as some are more selective and less prone to reducing the ketone starting material before imine formation. Catalysts, such as acids, are often added to facilitate the dehydration step leading to the imine.

The efficiency of the reductive amination process is significantly influenced by the choice of both the reducing agent and any acid additives. For instance, sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective for reductive aminations because it readily reduces the protonated imine intermediate but is less reactive towards the ketone starting material. youtube.com This selectivity prevents the premature reduction of cyclohexanone.

Acid additives play a crucial role in catalyzing the formation of the imine by promoting the dehydration of the hemiaminal intermediate. Acetic acid (AcOH) is a commonly used acid catalyst. Trimethylsilyl chloride (TMSCl) can also be employed, which reacts with the hemiaminal to form a better leaving group, thus facilitating imine formation. The combination of the reducing agent and the acid additive must be carefully chosen to optimize the reaction yield and minimize side products.

Table 1: Comparison of Reducing Agents and Acid Additives in Reductive Amination

| Reducing Agent | Acid Additive | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Acetic Acid (AcOH) | Strong reducing agent, can reduce ketones. |

| Sodium Cyanoborohydride (NaBH₃CN) | Acetic Acid (AcOH) | Milder reducing agent, selective for imines. youtube.com |

| Borane-tetrahydrofuran complex (BH₃·THF) | None | Can act as both reducing agent and Lewis acid. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | None | Mild and selective, often used for acid-sensitive substrates. youtube.com |

This table provides a general comparison. Optimal conditions may vary based on specific substrates and reaction parameters.

The reductive amination methodology is not limited to the synthesis of this compound itself but can be extended to prepare a wide range of analogs. The substrate scope is broad, allowing for variations in both the benzonitrile and the cyclic ketone components. For instance, substituted 2-aminobenzonitriles can be used to introduce various functional groups onto the aromatic ring. Similarly, different cyclic ketones or even aldehydes can be employed to vary the cycloalkyl or alkyl group attached to the nitrogen atom.

Selectivity is a key consideration, especially when dealing with substrates containing other reducible functional groups. The choice of a mild and selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride is crucial in such cases to avoid unwanted side reactions.

Synthesis from 2-Aminobenzonitrile Precursors

The primary precursor for the synthesis of this compound via reductive amination with cyclohexanone is 2-aminobenzonitrile. This starting material can be synthesized through various methods, with a common route being the reduction of 2-nitrobenzonitrile. google.com This reduction can be achieved using various reducing agents, such as zinc dust in the presence of hydrochloric acid. google.com The resulting 2-aminobenzonitrile can then be directly used in the subsequent reductive amination step.

Alternative Synthetic Routes to the this compound Core Structure

While reductive amination is a highly effective method, other synthetic strategies can also be employed to construct the this compound core structure. One such alternative involves the direct amination of cyclohexanone. For example, a one-pot catalytic amination of cyclohexanone with aniline (B41778) over a palladium on carbon (Pd/C) catalyst has been reported to produce N-cyclohexylaniline. nih.gov A similar approach could potentially be adapted for the reaction with 2-aminobenzonitrile.

Another potential route could involve the direct ammoxidation of alkylbenzenes to form benzonitriles, which could then be functionalized. medcraveonline.com However, this would likely be a more complex and less direct approach to the target molecule. Additionally, biocatalytic methods, which utilize enzymes for chemical transformations, are emerging as powerful tools in organic synthesis and could offer alternative, more sustainable routes in the future. researchgate.netresearchgate.net

Strategies Involving Nitrile Group Formation in the Final Synthetic Steps

This synthetic approach focuses on preparing a substituted 2-(cyclohexylamino)benzene precursor, which is subsequently converted into the target nitrile in the final step of the sequence. Precursors such as amides and aldehydes are common starting points for this strategy.

One well-established method for synthesizing nitriles is the dehydration of a primary amide. chemguide.co.uk In this pathway, 2-(cyclohexylamino)benzamide serves as the immediate precursor. The dehydration is typically accomplished by heating the amide with a potent dehydrating agent like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂). chemguide.co.uklibretexts.org This reaction eliminates a molecule of water from the primary amide group (-CONH₂) to yield the nitrile functional group (-CN).

Another effective route begins with 2-(cyclohexylamino)benzaldehyde. Aldehydes can be transformed into nitriles via a one-pot, two-step process that proceeds through an aldoxime intermediate. The aldehyde is first treated with hydroxylamine (B1172632), often in the form of hydroxylamine hydrochloride, to generate the aldoxime. nih.gov This intermediate is then dehydrated in the same reaction vessel using various reagents to produce the final nitrile product. organic-chemistry.org

Table 1: Nitrile Formation Strategies

| Precursor | Reagent(s) | Key Transformation |

|---|---|---|

| 2-(Cyclohexylamino)benzamide | Phosphorus(V) oxide (P₄O₁₀) or similar dehydrating agents | Dehydration |

Approaches for Incorporating the Cyclohexylamino Moiety via Alternative Coupling Reactions

Arguably the most versatile and widely used methods for preparing this compound involve the formation of the aryl C-N bond as the pivotal step. These cross-coupling reactions unite an aryl halide or a related electrophile with cyclohexylamine. The Buchwald-Hartwig amination and the Ullmann condensation are the premier examples of this synthetic design. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its ability to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction facilitates the coupling of amines with aryl halides or triflates, often under mild conditions. wikipedia.org To synthesize this compound, a 2-halobenzonitrile, such as 2-bromobenzonitrile (B47965) or 2-chlorobenzonitrile, is reacted with cyclohexylamine. The catalytic system consists of a palladium source, a specialized phosphine (B1218219) ligand, and a base. organic-chemistry.orgyoutube.com The development of bulky, electron-rich phosphine ligands has been instrumental in achieving high efficiency and broad applicability for this reaction. youtube.com

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example(s) | Role |

|---|---|---|

| Aryl Electrophile | 2-Bromobenzonitrile, 2-Chlorobenzonitrile | Electrophilic Partner |

| Amine | Cyclohexylamine | Nucleophilic Partner |

| Palladium Source | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Catalyst |

| Phosphine Ligand | XPhos, t-BuXPhos, BINAP, DPPF | Stabilizes catalyst, promotes reaction |

| Base | t-BuONa, t-BuOLi, Cs₂CO₃ | Activates amine, regenerates catalyst |

| Solvent | Toluene, Dioxane | Reaction Medium |

The Ullmann condensation represents a classic, copper-catalyzed method for the formation of aryl-amine bonds. wikipedia.orgorganic-chemistry.org Although it traditionally demands higher reaction temperatures than the Buchwald-Hartwig amination, it remains a synthetically valuable procedure. wikipedia.org The reaction typically involves heating an aryl halide (with aryl iodides being the most reactive) with an amine in the presence of a copper catalyst and a base. wikipedia.orgnih.gov Early Ullmann reactions often used stoichiometric quantities of copper metal in high-boiling polar solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org Contemporary modifications to the protocol feature the use of catalytic amounts of soluble copper salts, like copper(I) iodide (CuI), often in conjunction with ligands such as diamines or phenanthroline, which can lead to milder reaction conditions. wikipedia.orgnih.gov

Table 3: Typical Conditions for Ullmann Condensation

| Component | Example(s) | Role |

|---|---|---|

| Aryl Halide | 2-Iodobenzonitrile, 2-Bromobenzonitrile | Electrophilic Partner |

| Amine | Cyclohexylamine | Nucleophilic Partner |

| Copper Source | Copper powder, CuI, Copper acetate | Catalyst |

| Ligand | Phenanthroline, Proline, Diamines | Accelerates reaction |

| Base | K₂CO₃, Cs₂CO₃ | Neutralizes acid byproduct |

| Solvent | DMF, NMP, Nitrobenzene | High-boiling polar medium |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexylamino Benzonitrile

Nitrile Group Transformations

The nitrile group in 2-(cyclohexylamino)benzonitrile is a key site for chemical modifications, participating in a range of reactions including nucleophilic additions and acid-catalyzed transformations.

Nucleophilic Additions to the Cyano Functionality

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles, leading to the formation of various derivatives.

The hydrolysis of benzonitriles can be catalyzed by either acid or base, proceeding through a two-step mechanism to first form an amide, which is then further hydrolyzed to a carboxylic acid and ammonia or an amine. In the case of this compound, the presence of the electron-donating cyclohexylamino group at the ortho position is expected to influence the reaction kinetics.

Under acidic conditions, the hydrolysis is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for subsequent nucleophilic attack by water. Studies on the acid-catalyzed hydrolysis of substituted benzonitriles have shown that electron-donating groups can decrease the rate of hydrolysis by reducing the electrophilicity of the nitrile carbon. znaturforsch.comyu.edu.jo Therefore, the hydrolysis of this compound is anticipated to be slower compared to unsubstituted benzonitrile (B105546).

The general mechanism for the acid-catalyzed hydrolysis is as follows:

Protonation of the nitrile nitrogen.

Nucleophilic attack by water on the nitrile carbon.

Deprotonation to form a tautomer of an amide (an imidic acid).

Tautomerization to the more stable amide.

Further hydrolysis of the amide to the corresponding carboxylic acid.

The kinetics of the hydrolysis of p-substituted benzonitriles in sulfuric acid have been studied, and it was observed that electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. znaturforsch.com A similar trend would be expected for ortho-substituted benzonitriles like this compound.

Table 1: Expected Relative Hydrolysis Rates of Substituted Benzonitriles

| Compound | Substituent Effect | Expected Relative Rate of Hydrolysis |

|---|---|---|

| 2-Nitrobenzonitrile | Electron-withdrawing | Faster than benzonitrile |

| Benzonitrile | - | Reference |

| This compound | Electron-donating | Slower than benzonitrile |

The nitrile group of this compound can be reduced to a primary amine, yielding 2-(cyclohexylamino)benzylamine. This transformation is typically achieved through catalytic hydrogenation or by the use of metal hydride reagents. ncert.nic.in

Commonly used methods for the reduction of nitriles include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction conditions can be tailored to selectively reduce the nitrile group without affecting other functional groups. thieme-connect.deacs.org

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH4) are powerful enough to reduce nitriles to primary amines. ncert.nic.in Milder reducing agents, such as sodium borohydride (B1222165), are generally not effective for nitrile reduction unless used in combination with a catalyst. researchgate.net The use of diisopropylaminoborane in the presence of catalytic lithium borohydride has also been shown to be effective for the reduction of a variety of nitriles. nih.gov

The presence of the cyclohexylamino group, being electron-donating, may slightly decrease the reactivity of the nitrile group towards reduction compared to benzonitriles with electron-withdrawing substituents. nih.gov

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Typical Reaction Conditions |

|---|---|

| H2/Pd, Pt, or Ni | Elevated pressure and/or temperature |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF |

| Diisopropylaminoborane/LiBH4 (catalytic) | THF, ambient or reflux temperature |

Ritter-Type Reaction Mechanisms and Applications

The Ritter reaction involves the nucleophilic addition of a nitrile to a carbocation, which is typically generated from an alkene or an alcohol in the presence of a strong acid. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction ultimately yields an N-alkyl amide after hydrolysis of the intermediate nitrilium ion. wikipedia.orgnrochemistry.comorganic-chemistry.org

For this compound, the reaction would proceed as follows:

Formation of a carbocation from an alkene or alcohol in a strong acid medium.

Nucleophilic attack of the nitrile nitrogen of this compound on the carbocation, forming a nitrilium ion.

Attack of water on the nitrilium ion.

Deprotonation and tautomerization to yield the corresponding N-substituted amide.

The electron-donating cyclohexylamino group would increase the nucleophilicity of the nitrile nitrogen, potentially facilitating the attack on the carbocation. However, steric hindrance from the bulky cyclohexyl group at the ortho position might counteract this electronic effect. A variety of nitriles can be used in the Ritter reaction, and the choice of the carbocation precursor determines the nature of the N-alkyl group in the final amide product. wikipedia.org Milder conditions for the Ritter reaction have been developed, for instance, using formic acid with alcohols that form stable carbocations. organic-chemistry.org

Pinner Reaction and Iminoether Formation

The Pinner reaction is the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgdrugfuture.com This reaction is typically carried out by passing dry hydrogen chloride gas through a mixture of the nitrile and an alcohol. drugfuture.comorganic-chemistry.org

The mechanism involves:

Protonation of the nitrile nitrogen by the strong acid to form a nitrilium ion.

Nucleophilic attack of the alcohol on the activated nitrile carbon.

Deprotonation to yield the imino ether hydrochloride (Pinner salt).

The electron-donating nature of the cyclohexylamino group in this compound would be expected to decrease the reactivity of the nitrile in the Pinner reaction, as it would disfavor the initial protonation step. Pinner salts are versatile intermediates that can be hydrolyzed to esters, or reacted with ammonia or amines to form amidines. wikipedia.orgnrochemistry.com The reaction is sensitive to steric hindrance, so the bulky cyclohexylamino group at the ortho position might also slow down the reaction. nrochemistry.com Lewis acids can also promote a Pinner-type reaction. nih.gov

Cyclohexylamino Group Reactivity

The secondary amine functionality of the cyclohexylamino group in this compound can undergo typical reactions of secondary amines, such as N-alkylation and N-acylation.

N-alkylation can be achieved using alkyl halides. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction. The reactivity can be influenced by the steric bulk around the nitrogen atom.

N-acylation can be carried out using acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative (an amide). ncert.nic.in This reaction is generally efficient for primary and secondary amines.

Furthermore, nitriles themselves can act as alkylating agents for amines under catalytic hydrogenation conditions, leading to the formation of secondary or tertiary amines. rsc.org In the context of this compound, intermolecular reactions with other amines in the presence of a nitrile and a reducing agent could potentially lead to more complex structures.

Amination and Amidation Reactions of the Secondary Amine

The secondary amine functionality in this compound is a key site for synthetic modifications, readily undergoing N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with alkylating agents. While specific studies on the N-alkylation of this compound are not extensively documented, the general reactivity of secondary amines suggests that it would readily react with alkyl halides, such as methyl iodide or benzyl bromide, in the presence of a base to afford the corresponding tertiary amine. The reaction typically proceeds via an SN2 mechanism. The choice of base is crucial to deprotonate the amine, enhancing its nucleophilicity. Common bases used for this transformation include potassium carbonate or a non-nucleophilic organic base like triethylamine.

N-Acylation: The secondary amine can be acylated to form amides. This is a common transformation that can be achieved using various acylating agents. Acyl chlorides and acid anhydrides are frequently employed for this purpose. The reaction of this compound with an acyl chloride, for instance, would proceed via nucleophilic acyl substitution to yield an N-acyl-N-cyclohexyl-2-aminobenzonitrile. A base, often a tertiary amine like triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct. This reaction is generally high-yielding and provides a straightforward method for introducing a wide range of acyl groups.

| Reaction Type | Reagent | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide | Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF) |

| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Amide | Base (e.g., Et₃N, Pyridine) or neat |

Derivatization Strategies via Nitrogen Functionalization

Further derivatization of the secondary amine in this compound can lead to a variety of compounds with potentially interesting properties. One such derivatization is the formation of ureas.

The reaction of the secondary amine with an isocyanate provides a direct route to N,N,N'-trisubstituted ureas. In this reaction, the nucleophilic nitrogen of this compound attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage. This reaction is typically performed in an aprotic solvent and does not require a catalyst. The scope of this reaction is broad, allowing for the introduction of various substituents on the newly formed urea nitrogen, depending on the isocyanate used.

| Reactant 1 | Reactant 2 | Product |

| This compound | Alkyl or Aryl Isocyanate | N-Alkyl/Aryl-N'-cyclohexyl-N'-(2-cyanophenyl)urea |

Benzonitrile Ring Reactivity

The benzonitrile ring in this compound is susceptible to electrophilic aromatic substitution and can be further functionalized using transition metal-catalyzed cross-coupling reactions, particularly when appropriately substituted with a halogen.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the benzonitrile ring of this compound is governed by the directing effects of the two substituents: the cyclohexylamino group (-NH-cyclohexyl) and the cyano group (-CN).

The cyclohexylamino group is a strong activating group and an ortho, para-director. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. Conversely, the cyano group is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

In cases where a strong activating group and a deactivating group are present on the same aromatic ring, the activating group's directing effect typically dominates. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho and para to the cyclohexylamino group. The possible products of a generic electrophilic aromatic substitution reaction (EAS) are 2-(cyclohexylamino)-3-E-benzonitrile, 2-(cyclohexylamino)-5-E-benzonitrile, and 4-(cyclohexylamino)-3-E-benzonitrile (which is equivalent to 2-(cyclohexylamino)-5-E-benzonitrile after renumbering). Steric hindrance from the bulky cyclohexylamino group might influence the ratio of ortho to para substitution, potentially favoring the less sterically hindered para position (position 5).

| Substituent | Electronic Effect | Directing Effect |

| -NH-cyclohexyl | Activating | ortho, para |

| -CN | Deactivating | meta |

| Predicted Major Product(s) | ||

| 2-(Cyclohexylamino)-5-E-benzonitrile (para to -NH) and 2-(Cyclohexylamino)-3-E-benzonitrile (ortho to -NH) |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura) for Aromatic Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly useful for the functionalization of aromatic rings. For these reactions to be applied to this compound, a halogen substituent on the aromatic ring is typically required as a handle for the catalyst.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is usually carried out in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.org

The Suzuki-Miyaura coupling reaction pairs an organoboron compound (such as a boronic acid or ester) with an aryl or vinyl halide or triflate, also catalyzed by a palladium complex in the presence of a base. snnu.edu.cnnih.gov

To utilize Sonogashira or Suzuki-Miyaura coupling reactions, a halogenated derivative of this compound would be necessary. For instance, a bromo- or iodo-substituted analog, such as 5-bromo-2-(cyclohexylamino)benzonitrile, would be a suitable precursor.

Sonogashira Coupling of a Halogenated Precursor:

A hypothetical Sonogashira coupling of 5-bromo-2-(cyclohexylamino)benzonitrile with a terminal alkyne, such as phenylacetylene, would be expected to proceed under standard Sonogashira conditions. This would involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent. The product would be a 2-(cyclohexylamino)-5-(phenylethynyl)benzonitrile, effectively introducing an alkyne moiety onto the aromatic ring. Research on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has demonstrated that such reactions can proceed in moderate to excellent yields, suggesting that a similar reactivity could be expected for halogenated 2-aminobenzonitrile (B23959) derivatives. rsc.org

Suzuki-Miyaura Coupling of a Halogenated Precursor:

Similarly, the Suzuki-Miyaura coupling of 5-bromo-2-(cyclohexylamino)benzonitrile with an arylboronic acid, for example, phenylboronic acid, would be a viable method for creating a biaryl structure. The reaction would typically employ a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water). This would result in the formation of 2-(cyclohexylamino)-5-phenylbenzonitrile. The Suzuki-Miyaura reaction is known for its high functional group tolerance, making it a robust method for such transformations.

| Coupling Reaction | Halogenated Precursor | Coupling Partner | Catalyst System | Expected Product |

| Sonogashira | 5-Bromo-2-(cyclohexylamino)benzonitrile | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 2-(Cyclohexylamino)-5-(alkynyl)benzonitrile |

| Suzuki-Miyaura | 5-Bromo-2-(cyclohexylamino)benzonitrile | Boronic Acid (e.g., Phenylboronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-(Cyclohexylamino)-5-(aryl/vinyl)benzonitrile |

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-(Cyclohexylamino)benzonitrile, a combination of ¹H NMR, ¹³C NMR, and advanced two-dimensional NMR techniques would provide a complete picture of its structure and connectivity.

Proton NMR (¹H NMR) Applications

Proton NMR spectroscopy would be instrumental in identifying the various hydrogen environments within this compound. The spectrum would be expected to show distinct signals for the aromatic protons of the benzonitrile (B105546) ring, the N-H proton of the amino group, and the multiple protons of the cyclohexyl ring.

Expected ¹H NMR Data for this compound:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration | Notes |

| Aromatic Protons | 6.5 - 7.5 | Doublet, Triplet, Multiplet | 4H | The ortho, meta, and para protons on the benzonitrile ring would exhibit complex splitting patterns due to spin-spin coupling. |

| N-H Proton | 4.0 - 6.0 | Broad Singlet | 1H | The chemical shift can be variable and the peak is often broad due to quadrupole effects and potential hydrogen bonding. |

| Cyclohexyl CH-N | 3.0 - 3.5 | Multiplet | 1H | The proton on the carbon directly attached to the nitrogen would be deshielded. |

| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplets | 10H | The axial and equatorial protons of the cyclohexyl ring would show complex overlapping signals. |

Carbon NMR (¹³C NMR) Applications

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected ¹³C NMR Data for this compound:

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |

| Nitrile Carbon (C≡N) | 115 - 120 | The nitrile carbon is characteristically found in this region. |

| Aromatic C-N | 145 - 155 | The carbon atom of the benzene (B151609) ring attached to the amino group would be significantly deshielded. |

| Aromatic C-CN | 100 - 110 | The carbon atom of the benzene ring attached to the nitrile group. |

| Aromatic CH | 110 - 135 | The other four aromatic carbons would appear in this range. |

| Cyclohexyl C-N | 50 - 60 | The carbon atom of the cyclohexyl ring bonded to the nitrogen atom. |

| Cyclohexyl CH₂ | 20 - 40 | The remaining five carbons of the cyclohexyl ring would produce signals in this aliphatic region. |

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to understand the spatial relationships between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclohexyl ring and the aromatic system.

HSQC: This technique would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The resulting spectrum is a fingerprint of the molecule's functional groups.

Expected FTIR Data for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Data for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong |

| C=C Stretch (Aromatic Ring Breathing) | ~1600 and ~1000 | Strong |

| C-H Stretch (Aromatic and Aliphatic) | 2850 - 3100 | Medium to Strong |

The combination of these advanced spectroscopic methods would allow for a thorough and unambiguous characterization of this compound, providing a solid foundation for understanding its chemical properties and potential applications.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. numberanalytics.com It is a cornerstone for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with extremely high accuracy, typically to four or five decimal places. researchgate.net This precision allows for the determination of a molecule's exact mass, which in turn enables the calculation of its elemental formula, a critical step in identifying an unknown compound or confirming the structure of a synthesized one. measurlabs.comuky.edu

For this compound (C₁₃H₁₆N₂), the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N). This theoretical value serves as a benchmark for experimental measurement. An HRMS instrument can easily differentiate between compounds that have the same nominal mass but different elemental formulas, a feat impossible with standard-resolution mass spectrometry. jove.com When analyzed, the compound would be ionized, typically by adding a proton to form the [M+H]⁺ ion, and its exact m/z value would be measured. The close correlation between the measured mass and the calculated theoretical mass provides unambiguous confirmation of the compound's elemental composition.

Table 1: Theoretical Mass Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| Neutral Molecule [M] | C₁₃H₁₆N₂ | 200.13135 |

| Protonated Molecule [M+H]⁺ | C₁₃H₁₇N₂⁺ | 201.13863 |

This interactive table provides the calculated exact mass for the neutral and protonated forms of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermolabile molecules. rsc.org It typically generates intact molecular ions with minimal in-source fragmentation, making it ideal for determining the molecular weight of a compound. nih.gov For this compound, the presence of the basic secondary amine group makes it highly susceptible to protonation in the positive ion mode of ESI, resulting in a strong signal for the protonated molecule, [M+H]⁺, at an m/z of approximately 201.14.

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID), provide vital structural information. The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest bonds or through stable neutral losses. For protonated this compound, a primary fragmentation pathway would involve the C-N bond connecting the cyclohexyl ring and the amino group. This could lead to the loss of the cyclohexyl group or a related stable molecule like cyclohexene (B86901). The resulting fragment ions can be analyzed to confirm the connectivity of the molecule. ecut.edu.cn

Table 2: Expected ESI-MS/MS Fragmentation for this compound

| Ion | Formula of Ion | m/z (Da) | Proposed Origin |

| Precursor Ion | [C₁₃H₁₆N₂ + H]⁺ | 201.14 | Protonated parent molecule |

| Fragment Ion | [C₇H₅N₂]⁺ | 117.05 | Loss of cyclohexene (C₆H₁₀) |

| Fragment Ion | [C₇H₇N₂]⁺ | 119.06 | Loss of cyclohexene (C₆H₁₀) from [M+H]⁺ |

This interactive table outlines the expected major ions observed in an ESI-MS/MS experiment on this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline form. wikipedia.org The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots, and by measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. nih.gov From this map, the precise position of each atom, as well as bond lengths, bond angles, and torsion angles, can be determined with high precision. numberanalytics.com

To analyze this compound using this method, a suitable single crystal must first be grown. nih.gov The subsequent crystallographic analysis would reveal key structural features, such as:

The conformation of the cyclohexyl ring, which is expected to adopt a stable chair conformation.

The planarity of the benzonitrile moiety.

The specific bond lengths and angles for the C-N bond linking the two main groups and the C≡N of the nitrile group.

The intermolecular interactions in the crystal lattice, such as potential hydrogen bonding involving the N-H group, which dictate the crystal packing.

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Expected Information for this compound |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Provides data on crystal system and packing density. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-N, C-C, C≡N). | Confirms covalent structure and bond orders. |

| Bond Angles | The angle formed by three connected atoms (e.g., C-N-C). | Defines the local geometry of the molecule. |

| Torsion Angles | The dihedral angle describing the rotation around a bond. | Reveals the conformation of the cyclohexyl ring and its orientation relative to the phenyl ring. |

| Intermolecular Interactions | Non-covalent forces like hydrogen bonds and van der Waals forces. | Shows how molecules pack together in the solid state, including any hydrogen bonds from the N-H group. |

This interactive table lists the key structural parameters that would be determined from a successful X-ray crystallographic analysis of this compound.

Theoretical and Computational Chemistry Investigations of 2 Cyclohexylamino Benzonitrile

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) has become a popular and effective method for calculating the electronic structure and properties of molecules. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311G(d,p) to perform these calculations. researchgate.netsphinxsai.com

For benzonitrile (B105546) derivatives, DFT is used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For instance, in studies of related benzonitrile compounds, DFT calculations have been used to analyze how different substituent groups affect the geometry of the benzene (B151609) ring and the cyano group. In 2-(cyclohexylamino)benzonitrile, key parameters would include the C-N bond lengths connecting the ring systems, the C≡N bond length of the nitrile, and the puckering of the cyclohexyl ring.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzonitrile Derivative (based on literature for Benzonitrile)

| Parameter | Bond | Calculated Bond Length (Å) (B3LYP/6-311G(d,p)) |

| Bond Length | C-C (ring) | 1.38 - 1.40 |

| C-H (ring) | 1.08 | |

| C-CN | 1.45 | |

| C≡N | 1.16 | |

| Parameter | Angle | Calculated Bond Angle (°) (B3LYP/6-311G(d,p)) |

| Bond Angle | C-C-C (ring) | 119 - 121 |

| C-C-CN | 120.5 |

Note: This table is illustrative and based on data for the parent benzonitrile molecule. sphinxsai.com Specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is also related to the electronic absorption properties of the molecule; a smaller gap typically corresponds to absorption at a longer wavelength. DFT calculations are widely used to compute the energies of these frontier orbitals. sphinxsai.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO would likely be centered on the electron-withdrawing benzonitrile moiety. This distribution facilitates intramolecular charge transfer (ICT) from the donor (cyclohexylamino) part to the acceptor (benzonitrile) part of the molecule upon electronic excitation. researchgate.net Natural Bond Orbital (NBO) analysis can further quantify this charge delocalization and the hyperconjugative interactions that contribute to the molecule's stability. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Related Parameters

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 |

Note: These values are representative for aromatic nitriles and serve as an example. Actual values depend on the specific molecule and computational method.

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. DFT methods can be used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. nih.gov These calculations allow for the assignment of specific vibrational modes, such as the characteristic C≡N stretch of the nitrile group or the N-H stretch of the amino group. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Comparing calculated chemical shifts with experimental spectra helps in the structural elucidation of the molecule. Although DFT calculations of NMR parameters for diamagnetic molecules are routine, predicting paramagnetic NMR shifts is more complex as it requires knowledge of EPR parameters like the hyperfine coupling constant. semanticscholar.orgrsc.org

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Benzonitrile Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR/FT-Raman) |

| C≡N Stretch | ~2230 | ~2229 |

| C-H Stretch (Aromatic) | ~3060 | ~3070 |

| C-N Stretch | ~1250 | ~1255 |

| Ring Breathing | ~1000 | ~1001 |

Note: Data is illustrative and based on studies of benzonitrile and its derivatives. sphinxsai.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies. stanford.edu

For a flexible molecule like this compound, MD simulations would be particularly useful for conformational analysis. The cyclohexyl ring can exist in chair, boat, and twist-boat conformations, and the orientation of the cyclohexyl group relative to the benzonitrile ring can vary. MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a specific solvent), the energy barriers for conversion between conformers, and the timescale of these conformational transitions. wustl.edu Such studies on benzonitrile have provided direct evidence of local molecular arrangements and have shown how intermolecular interactions, such as those involving the nitrile group, influence the structure of the liquid phase. stanford.edunih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of a reaction.

For this compound, computational studies could explore various potential reactions, such as electrophilic aromatic substitution on the benzonitrile ring, nucleophilic addition to the nitrile group, or reactions involving the amino group. DFT calculations can be used to model the reaction pathways, locate the transition state structures, and compute the activation barriers. nih.gov This information helps in predicting the feasibility and rate of a reaction under different conditions. For example, studies on the deamination of cytidine have used DFT to show that the reaction proceeds through a tetrahedral intermediate, and computational methods were used to calculate the energy barriers for both stepwise and concerted mechanisms. nih.gov

Structure-Reactivity Relationship Studies Using Computational Descriptors (Conceptual DFT)

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the electron density. mdpi.com These descriptors offer a way to understand and predict the reactivity of molecules without explicitly simulating a reaction. researchgate.net

Global reactivity descriptors provide information about the molecule as a whole:

Chemical Potential (μ): Related to the "escaping tendency" of electrons. It is calculated as μ ≈ -(I+A)/2, where I is the ionization potential and A is the electron affinity.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η ≈ (I-A)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ²/2η. researchgate.net

Local reactivity descriptors, such as Fukui functions, indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov By calculating these descriptors for this compound, one could predict, for example, that an electrophile would most likely attack the electron-rich phenyl ring, while a nucleophile might target the carbon atom of the nitrile group. researchgate.net These computational tools provide a powerful, predictive understanding of the molecule's chemical behavior. mdpi.com

Derivatization and Analog Synthesis Based on the 2 Cyclohexylamino Benzonitrile Scaffold

Synthesis of Substituted 2-(Cyclohexylamino)benzonitrile Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of substituted analogs of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). For the this compound scaffold, the generation of analogs can be systematically approached by introducing various substituents on both the cyclohexyl ring and the aromatic ring. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, electronic character, and steric bulk, which in turn can influence the compound's pharmacokinetic and pharmacodynamic profile.

A general strategy for producing a library of analogs involves the synthesis of 4-(trifluoromethyl)benzonitriles with diverse 2-substituents, starting from commercially available 2-chloro-4-(trifluoromethyl)benzonitrile. nih.gov While not specific to the 2-(cyclohexylamino) group, this methodology illustrates a common approach to SAR studies. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of functional groups at the 2-position. The resulting substituted benzonitriles can then be evaluated for their biological activity.

For instance, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were synthesized to explore their potential as inhibitors of the USP1/UAF1 deubiquitinase complex, a target in cancer therapy. nih.gov This study highlights the importance of systematic modifications to identify potent and selective inhibitors. Similarly, the synthesis and SAR studies of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives have demonstrated that substitution on the benzene (B151609) moiety of the isoindoline (B1297411) ring is a viable strategy for optimizing biological activity. google.com

The following table outlines representative methods for the synthesis of substituted benzonitrile (B105546) analogs, which could be adapted for the this compound scaffold.

Table 1: Synthetic Methods for Substituted Benzonitrile Analogs

| Method | Starting Material | Reagents | Conditions | Reference |

|---|---|---|---|---|

| A | 2-Chloro-4-(trifluoromethyl)benzonitrile | Amine, DBU | 1,4-Dioxane, 50°C, 12h | nih.gov |

| B | 2-Chloro-4-(trifluoromethyl)benzonitrile | Amine | DMF, 120°C, 6h | nih.gov |

| D | 2-Chloro-4-(trifluoromethyl)benzonitrile | Alcohol, DBU | 80°C, 3h | nih.gov |

Annulation Reactions and Heterocyclic Ring Formation

The this compound scaffold serves as a valuable starting material for the construction of various heterocyclic ring systems through annulation reactions, where a new ring is fused onto the existing benzene ring.

Synthesis of Quinoline (B57606) Derivatives and Analogues

Quinoline and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities. A common and effective method for the synthesis of quinoline derivatives from 2-aminobenzonitriles is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group.

A two-step synthesis of new quinoline derivatives starting from 2-aminobenzonitrile (B23959) has been reported. researchgate.netconnectjournals.com In the first step, imine derivatives are formed through the condensation of 2-aminobenzonitrile with various substituted aliphatic aldehydes and ketones in the presence of a base like sodium hydroxide (B78521). researchgate.netconnectjournals.com The subsequent intramolecular cyclization of these imine intermediates, often facilitated by a stronger base such as potassium tert-butoxide (tBuOK), leads to the formation of 4-aminoquinoline (B48711) derivatives in good yields. researchgate.netconnectjournals.com

This methodology can be directly applied to this compound, where the secondary amine would be pre-existing on the starting material. The reaction would proceed through the formation of an intermediate imine, followed by an intramolecular cyclization to yield the corresponding quinoline derivative.

Table 2: Synthesis of Quinoline Derivatives from 2-Aminobenzonitrile

| Step | Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Imine Formation | 2-Aminobenzonitrile, Aldehyde/Ketone, NaOH | Imine Derivative | researchgate.netconnectjournals.com |

| 2 | Intramolecular Cyclization | Imine Derivative, tBuOK | 4-Aminoquinoline Derivative | researchgate.netconnectjournals.com |

Synthesis of Pyrrole (B145914) Derivatives

The pyrrole ring is a fundamental structural motif in a vast number of biologically active molecules. The synthesis of pyrrole derivatives from the this compound scaffold has been demonstrated.

A study on the reaction of carbonyl derivatives of acetylene (B1199291) with 3,3-diaminoacrylonitriles has led to the synthesis of non-aromatic pyrroles. nih.gov Specifically, the synthesis of Methyl (E)-2-(4-cyano-5-(cyclohexylamino)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate has been reported with a high yield. nih.gov This reaction provides a direct example of the derivatization of a cyclohexylamino-substituted nitrile to form a pyrrole-containing structure.

Table 3: Example of a Synthesized Pyrrole Derivative

| Compound Name | Starting Materials | Yield | Reference |

|---|---|---|---|

| Methyl (E)-2-(4-cyano-5-(cyclohexylamino)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | Amidine, Acetylene derivative | 89% | nih.gov |

Furthermore, a one-pot reaction for the synthesis of other pyrrole derivatives has been described, involving a mixture of a suitable aldehyde, an enolizable ketone, and p-tosylmethyl isocyanide in the presence of lithium hydroxide monohydrate. mdpi.com

Generation of Chromone (B188151) Derivatives

Chromones are a class of oxygen-containing heterocyclic compounds that are widespread in nature and possess a broad spectrum of biological activities. The synthesis of chromones typically proceeds through the cyclization of 2-hydroxyaryl ketones.

The classical method for synthesizing 3-disubstituted benzopyranones involves an intramolecular condensation under acidic conditions. ijrpc.com The precursors for this cyclization are often obtained through a Baker-Venkataraman rearrangement or a Claisen ester condensation. ijrpc.com Various catalysts, including hydriodic acid, polyphosphoric acid, and acetic acid, have been employed for the ring closure step. ijrpc.com

While there are no specific examples of chromone synthesis starting directly from this compound in the provided search results, one could envision a multi-step synthetic sequence. This would likely involve the conversion of the nitrile group to a ketone and the introduction of a hydroxyl group at the ortho position to the amino group, followed by a cyclization reaction to form the chromone ring.

Development of Novel Functionalization Strategies for Scaffold Diversification

The diversification of the this compound scaffold is crucial for the development of new chemical entities with improved properties. Novel functionalization strategies aim to introduce a wide array of chemical groups in a controlled and efficient manner.

One general strategy for scaffold diversification is post-polymerization functionalization, where modifications are made to a polymer after its synthesis. While this is more common in materials science, the principle of modifying a core structure can be applied to small molecules. researchgate.net

In the context of medicinal chemistry, novel functionalization can involve the use of modern synthetic methodologies such as C-H activation, cross-coupling reactions, and multicomponent reactions to introduce new substituents and ring systems. For example, the development of a green and facile approach for the synthesis of isoindolinones via a tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters showcases a modern approach to scaffold diversification. rsc.org This reaction not only builds the isoindolinone core but also allows for the introduction of diversity through the choice of the α,β-unsaturated component.

The development of new catalytic systems is also a key driver of novel functionalization strategies. For instance, the use of magnetic nanoparticles as catalysts for the synthesis of quinoline derivatives offers a green and sustainable method for scaffold diversification. nih.gov Such approaches can lead to higher yields, easier purification, and a broader substrate scope, thus facilitating the rapid generation of diverse compound libraries based on the this compound scaffold.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

2-(Cyclohexylamino)benzonitrile serves as a crucial starting material for the synthesis of a variety of complex molecules, particularly those with pharmaceutical relevance. Its structure, featuring a nitrile group ortho to a secondary amine on a benzene (B151609) ring, provides a unique platform for a range of chemical transformations. This versatility allows for the construction of fused heterocyclic systems, which are common scaffolds in many biologically active compounds. nih.govmdpi.com

One of the most significant applications of this compound is in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The reaction of this compound with various reagents can lead to the formation of the quinazoline ring system. For example, it can be reacted with organometallic reagents to form ketimine derivatives, which then undergo iron-catalyzed intramolecular C-N bond formation and aromatization to yield quinazolines. organic-chemistry.org Another approach involves a palladium-catalyzed three-component reaction with aldehydes and arylboronic acids to produce diverse quinazoline structures. organic-chemistry.org

The reactivity of the nitrile and amino groups allows for various synthetic manipulations. The nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions, while the secondary amine can be acylated, alkylated, or involved in condensation reactions. This dual reactivity makes this compound a valuable building block for creating molecular diversity.

Building Block in Multi-Component Reactions (e.g., Ugi-4CR)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.govsciepub.com The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that is widely used in medicinal chemistry to generate diverse libraries of peptide-like molecules. nih.govresearchgate.net

The classical Ugi-4CR involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govbeilstein-journals.org While this compound itself is not a direct component in the classical Ugi reaction, its derivatives can be. More importantly, the core principles of MCRs are applicable to the synthesis of complex structures starting from compounds like this compound. For instance, the amino group of this compound can act as the amine component in Ugi-type reactions, leading to the formation of α-acylamino amides. beilstein-journals.org

The true power of using building blocks like this compound in MCRs lies in the ability to rapidly generate complex and diverse molecular scaffolds. By varying the other components in the reaction, a large number of structurally distinct molecules can be synthesized from a single, versatile starting material. This approach is particularly valuable in drug discovery for creating libraries of compounds for high-throughput screening. nih.gov

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. nih.govgoogle.com this compound is an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems due to the strategic placement of its functional groups.

As previously mentioned, the most prominent application is in the synthesis of quinazolines. nih.gov The intramolecular cyclization of derivatives of this compound is a common and effective strategy to construct the quinazoline ring. For example, treatment of 2-alkylamino N-H ketimine derivatives, prepared from this compound, with an iron catalyst can lead to an efficient synthesis of quinazolines. organic-chemistry.org

Beyond quinazolines, the reactivity of the nitrile and amino groups can be harnessed to form other heterocyclic rings. For instance, the nitrile group can be a source of nitrogen for the formation of other fused nitrogen-containing rings. The reaction of 2-(cyanomethyl)benzonitrile (B1581571) with diazonium salts has been shown to lead to the formation of pyrazoloisoquinolines and triazoloisoquinoline derivatives. nih.gov While this specific example does not use the cyclohexylamino derivative, the underlying principle of using the benzonitrile (B105546) scaffold for constructing fused heterocycles is directly applicable.

The ability to generate a variety of heterocyclic structures from a single, readily accessible precursor highlights the importance of this compound in synthetic organic chemistry.

Integration into Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net The use of versatile building blocks like this compound aligns well with the goals of green chemistry.

By serving as a precursor for complex molecules through multi-component reactions or efficient cascade reactions, this compound contributes to atom economy, a key principle of green chemistry. mdpi.com MCRs, in particular, are considered green synthetic methods because they often reduce the number of synthetic steps, minimize waste generation, and can sometimes be performed in environmentally benign solvents or even under solvent-free conditions. nih.govsciepub.com

Furthermore, the development of catalytic methods for the transformation of this compound derivatives also contributes to greener synthesis. mdpi.com For example, the use of iron or palladium catalysts for the synthesis of quinazolines allows for reactions to proceed under milder conditions and with higher efficiency, reducing energy consumption and the need for stoichiometric reagents. organic-chemistry.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, further enhances the sustainability of processes involving this compound. digitellinc.com The focus on developing sustainable synthetic routes is a growing trend in the pharmaceutical and chemical industries, and the versatile nature of this compound makes it a valuable tool in this endeavor. aalto.fi

Coordination Chemistry and Ligand Design with 2 Cyclohexylamino Benzonitrile and Its Derivatives

Ligand Properties of Benzonitrile (B105546) Derivatives

The coordination behavior of 2-(cyclohexylamino)benzonitrile is dictated by the electronic and steric properties of its two potential donor sites: the nitrogen of the amino group and the nitrogen of the nitrile group.

Investigation of Nitrogen Donor Capabilities

The nitrogen atom of the secondary amino group in this compound possesses a lone pair of electrons, making it a potential Lewis base or σ-donor to a metal center. The basicity of this nitrogen is influenced by the electronic effects of both the cyclohexyl and the cyanophenyl substituents. The cyclohexyl group, being an alkyl group, is generally considered to be electron-donating, which would enhance the electron density on the amino nitrogen and increase its donor strength.

The nitrile nitrogen also possesses a lone pair and can act as a σ-donor. The presence of the electron-donating amino group in the ortho position would be expected to increase the electron density on the nitrile nitrogen, potentially enhancing its σ-donor capacity compared to unsubstituted benzonitrile.

Analysis of Pi-Acceptor Properties through Coordination

In addition to σ-donation, the nitrile group of benzonitrile and its derivatives can act as a π-acceptor ligand. This occurs through the overlap of filled metal d-orbitals with the empty π* orbitals of the C≡N triple bond. The extent of this π-backbonding is sensitive to the electronic properties of the substituents on the aromatic ring.

Spectroscopic techniques are invaluable in assessing these properties. For instance, upon coordination to a metal center, a shift in the C≡N stretching frequency in the infrared (IR) spectrum can be indicative of the nature of the metal-ligand bond. An increase in the C≡N stretching frequency is often associated with dominant σ-donation, while a decrease suggests significant π-backbonding.

Formation of Transition Metal Complexes

The bifunctional nature of this compound allows for various coordination modes, including monodentate coordination through either the amino or the nitrile nitrogen, or as a bridging ligand. The formation of chelate complexes, where the ligand binds to a single metal center through both nitrogen atoms, is also a possibility, although the resulting seven-membered ring might be sterically less favored compared to five- or six-membered chelate rings.

Synthesis and Characterization of Palladium(II) Complexes

Palladium(II) complexes are often synthesized by reacting a palladium(II) precursor, such as palladium(II) chloride or bis(acetonitrile)palladium(II) chloride, with the ligand in an appropriate solvent. While no specific palladium(II) complexes of this compound have been reported, studies on related 2-aminobenzonitrile (B23959) derivatives in palladium-catalyzed reactions suggest the in-situ formation of palladium-nitrile adducts. rsc.org

In these catalytic cycles, the coordination of the nitrile group to the palladium center is a proposed key step. The characterization of such complexes would typically involve techniques like ¹H and ¹³C NMR spectroscopy to elucidate the structure in solution, and single-crystal X-ray diffraction to determine the solid-state structure.

Table 1: Expected Spectroscopic Shifts in Palladium(II)-Nitrile Complexes

| Spectroscopic Technique | Expected Observation upon Coordination of Nitrile Group |

| Infrared (IR) Spectroscopy | Shift of the ν(C≡N) stretching frequency. |

| ¹³C NMR Spectroscopy | Downfield shift of the nitrile carbon signal. |

| ¹H NMR Spectroscopy | Changes in the chemical shifts of the aromatic and cyclohexyl protons. |

Coordination Studies with Other Transition Metals (e.g., Manganese, Nickel)

The coordination chemistry of manganese and nickel with N-donor ligands is extensive. Manganese and nickel complexes with ligands containing cyclohexyl moieties have been synthesized and characterized, demonstrating that the steric bulk of the cyclohexyl group is well-tolerated in coordination spheres. mit.edu

The synthesis of manganese or nickel complexes with this compound could be attempted using common starting materials like manganese(II) chloride or nickel(II) chloride. The resulting complexes could exhibit a range of geometries, from tetrahedral to octahedral, depending on the metal-to-ligand ratio and the coordination of solvent molecules or other ancillary ligands.

Structural Characterization of Coordination Compounds via Advanced Analytical Methods

The definitive characterization of coordination compounds relies on a combination of analytical techniques.

Infrared (IR) Spectroscopy is used to probe the vibrational modes of the ligand and the complex. As mentioned, the position of the ν(C≡N) band is particularly informative about the nature of the nitrile-metal interaction. Changes in the N-H stretching frequency of the amino group upon coordination would also be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) provides detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the ligand will be affected by coordination to a paramagnetic or diamagnetic metal center. For paramagnetic complexes, such as many manganese(II) and nickel(II) species, the NMR spectra would be significantly broadened and shifted, providing information about the electronic structure of the complex.

Table 2: Common Analytical Methods for Characterizing Coordination Compounds

| Analytical Method | Information Obtained |

| Single-Crystal X-ray Diffraction | Solid-state structure, bond lengths, bond angles, coordination geometry. |

| Infrared (IR) Spectroscopy | Vibrational frequencies, information on functional group coordination (e.g., C≡N, N-H). |

| Nuclear Magnetic Resonance (NMR) | Solution-state structure, ligand environment, magnetic properties (for paramagnetic complexes). |

| Elemental Analysis | Determination of the elemental composition of the complex. |

| Mass Spectrometry | Determination of the molecular weight of the complex. |

Theoretical Insights into Metal-Ligand Bonding and Interactions

Theoretical and computational chemistry serve as powerful tools for elucidating the intricate nature of metal-ligand bonding. rsc.orgnih.gov These methods provide a microscopic view of electron distribution, orbital interactions, and energetic parameters that are often difficult to determine experimentally. For metal complexes involving benzonitrile-based ligands, Density Functional Theory (DFT) is a particularly prevalent method used to model molecular structures and predict their properties. rsc.org

Molecular Geometry and Bonding Parameters

A primary application of theoretical calculations is the optimization of molecular geometry in the ground state. For a hypothetical metal complex of this compound, DFT calculations would predict key structural parameters such as bond lengths and angles between the metal center and the coordinating atoms of the ligand.

Coordination of a metal to the nitrile group typically involves the nitrogen lone pair, forming a σ-bond. nih.gov This interaction is often accompanied by π-back-donation from the metal's d-orbitals into the π* antibonding orbitals of the C≡N group. The extent of this back-donation influences the C≡N bond length and its vibrational frequency in the infrared (IR) spectrum. Stronger back-donation would theoretically lead to a lengthening of the C≡N bond and a decrease in its stretching frequency. nih.gov

For comparison, theoretical studies on related Schiff base ligands derived from 2-aminobenzonitrile have shown excellent agreement between DFT-calculated geometries and experimental X-ray diffraction data. In one such study on 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the calculated and experimental values for key bond lengths were closely matched, validating the computational model.

Table 1: Comparison of Selected Theoretical (DFT) and Experimental Bond Lengths for a Related Benzonitrile Derivative

| Bond | Theoretical Bond Length (Å) (B3LYP/6-311G(d,p)) | Experimental Bond Length (Å) (X-ray) |

|---|---|---|

| C=N (imine) | 1.291 | 1.2795 (17) |

| C–O (phenol) | 1.367 | 1.3503 (17) |

Data for 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile.

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic behavior and reactivity of a complex. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity.

In a theoretical study of a metal complex with this compound, the analysis would likely reveal the nature of the key electronic transitions.

HOMO: This orbital would likely be centered on the more electron-rich parts of the molecule, such as the metal d-orbitals and potentially the π-system of the aminobenzonitrile ligand.

LUMO: This orbital is often located on the ligand, specifically involving the π* orbitals of the nitrile and aromatic ring system.

A DFT study on a related 2-aminobenzonitrile derivative showed that the HOMO and LUMO were delocalized over the π systems of the two aromatic rings and the connecting Schiff base bridge. The HOMO-LUMO energy gap (ΔE) for this molecule was calculated to be 3.923 eV, classifying it as a chemically "hard" molecule, which implies high kinetic stability. Similar calculations for a metal complex of this compound would provide insights into how coordination affects the electronic structure and stability.

Table 2: Calculated Quantum Chemical Parameters for a Related Benzonitrile Derivative

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.146 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.223 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 3.923 |

| η (Hardness) | Chemical Hardness (ΔE / 2) | 1.961 |

Data for 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile.

Nature of the Metal-Ligand Bond

Computational methods allow for a quantitative description of the bonding between the metal and the ligand. The interaction can be broken down into two main components:

σ-Donation: The ligand donates electron density from its nitrogen lone pair (for the nitrile group) or other potential donor sites (like the amino nitrogen) to an empty orbital on the metal center.

π-Back-donation: The metal donates electron density from its filled d-orbitals back to the empty π* antibonding orbitals of the ligand.

Furthermore, advanced theoretical analyses can map the electron density and electrostatic potential of the complex. rsc.org These maps visualize the electron-rich and electron-poor regions of the molecule, identifying the most probable sites for electrophilic and nucleophilic attack and confirming the nature of the coordinate bonds.

Catalytic Roles and Transformations Involving 2 Cyclohexylamino Benzonitrile

Role in Palladium-Catalyzed Reactions, including Cross-Coupling and Cyclization

While direct studies specifically detailing the role of 2-(cyclohexylamino)benzonitrile in palladium-catalyzed reactions are not extensively documented, its structural similarity to other 2-aminobenzonitrile (B23959) derivatives allows for well-founded postulations of its reactivity. The chemistry of 2-aminobenzonitriles is rich in palladium-catalyzed transformations, particularly in the synthesis of heterocyclic compounds like quinazolines and quinazolinones rsc.orgmdpi.comresearchgate.netnih.govrsc.org.

It is plausible that this compound could serve as a key precursor in palladium-catalyzed annulation and cross-coupling reactions. For instance, in reactions analogous to those involving 2-aminobenzonitriles, the secondary amine in this compound could act as a nucleophile. Palladium catalysis could facilitate the coupling of this amino group with various partners, followed by an intramolecular cyclization involving the nitrile group to form complex heterocyclic structures.

One such potential transformation is the synthesis of quinazoline (B50416) derivatives. Research has demonstrated that 2-aminobenzonitriles can react with aryl bromides in a palladium-catalyzed carbonylation reaction to produce quinazolinones rsc.orgresearchgate.net. In a similar vein, this compound could potentially undergo a cascade reaction involving aminocarbonylation of an aryl bromide, followed by hydration of the nitrile and subsequent cyclization to yield a cyclohexyl-substituted quinazolinone.